
4-((6-氯-4-苯基喹唑啉-2-基)氨基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties.
科学研究应用
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Medicine: Its potential therapeutic effects make it a candidate for drug development, particularly in the treatment of cancer and bacterial infections.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary target of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide acts by inhibiting the activity of CA IX . By doing so, it disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic shift to anaerobic glycolysis, a process that is crucial for their survival under hypoxic conditions . This disruption in the metabolic pathway leads to a decrease in tumor cell proliferation .
Result of Action
The inhibition of CA IX by 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . In addition, it has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in such environments.
生化分析
Biochemical Properties
The compound 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide interacts with various enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase IX, which plays a role in tumor cell metabolism . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves its binding interactions with carbonic anhydrase IX . By binding to this enzyme, the compound inhibits its activity, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have a significant inhibitory effect against carbonic anhydrase IX .
Metabolic Pathways
Given its inhibitory effect on carbonic anhydrase IX, it is likely that it interacts with metabolic pathways involving this enzyme .
准备方法
The synthesis of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The specific reaction conditions and industrial production methods may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction.
化学反应分析
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits anticancer and antimicrobial properties, but with different molecular targets and mechanisms of action.
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide: This compound has similar structural features but may have different pharmacological effects and applications.
The uniqueness of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXTXMFSFVNJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
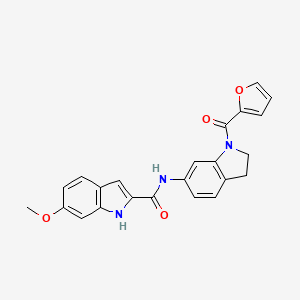
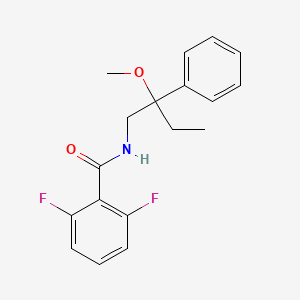
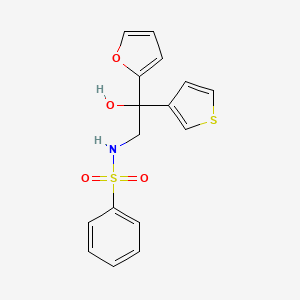

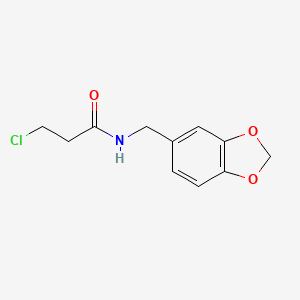
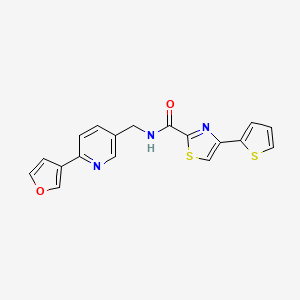

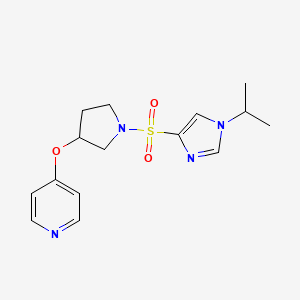
![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
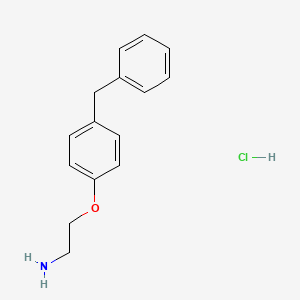
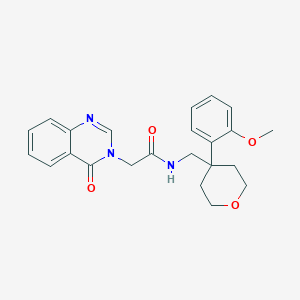
![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)
